molecular formula C4H6N2O B073170 1,3-Dihydro-4-methyl-2H-imidazol-2-one CAS No. 1192-34-3

1,3-Dihydro-4-methyl-2H-imidazol-2-one

Cat. No. B073170
CAS RN: 1192-34-3
M. Wt: 98.1 g/mol
InChI Key: MCSCIFLXNFLCDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1,3-Dihydro-4-methyl-2H-imidazol-2-one, often involves one-pot synthesis methods that efficiently create complex molecules from simpler precursors. For instance, a one-pot synthesis method reported involves the cycloannulation of 1,3-diketones with α-substituted methylamines and sodium nitrite, leading to trisubstituted imidazoles. This method demonstrates the versatility and efficiency of synthesizing imidazole derivatives under mild conditions (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1,3-Dihydro-4-methyl-2H-imidazol-2-one, is characterized by the presence of an imidazole ring, which influences their chemical reactivity and physical properties. The tautomeric nature of these compounds, as well as their regioselectivity in chemical reactions, is a subject of interest in structural analysis. Studies involving X-ray diffraction have provided detailed insights into the molecular structure of related imidazole derivatives, shedding light on their bonding and spatial configuration (Rodriguez et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the electron-rich nature of the imidazole ring. These reactions are pivotal in the synthesis of complex organic compounds and pharmaceuticals. For instance, the synthesis of imidazo[1,2-a]pyridines via iodo-hemiaminal intermediates exemplifies the innovative approaches to constructing imidazole-containing molecules with potential biological activity (Lee & Park, 2015).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure of the imidazole ring and the nature of substituents attached to it. Research focusing on the solvatochromism and hydrogen-bonding interactions of imidazopyrazinone derivatives highlights the significant impact of molecular structure on the physical properties of these compounds (Nakai et al., 2003).

Scientific Research Applications

Antioxidant and Cardiotonic Properties

Research has highlighted the antioxidant properties of 1,3-Dihydro-4-methyl-2H-imidazol-2-one and its derivatives. Specifically, this compound, along with others in its class, has shown potential in exhibiting pronounced cardiotonic activity, which could be beneficial in treating conditions like congestive heart failure. The synthesis of these derivatives and their biological activities, including antioxidant and cardiotonic effects, have been extensively reviewed, demonstrating their potential in pharmaceutical applications (S. I. Zav’yalov et al., 2004).

Synthesis and Evaluation in Cardiotonic Agents

Another study focused on the synthesis of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, revealing that these compounds, particularly those with 4-methoxy or 4-methylthiobenzoyl substitutions, demonstrated significant inotropic potency in cardiac applications. This research underscores the potential of 1,3-Dihydro-4-methyl-2H-imidazol-2-one derivatives in developing new treatments for heart conditions (R. A. Schnettler et al., 1982).

Ultrasound Irradiation in Synthesis

The compound's relevance extends to organic synthesis, where it's used in the preparation of medicinally important compounds. For instance, di-n-butyl ammonium chlorosulfonate ionic liquids have been employed as efficient and recyclable catalysts for synthesizing medicinally significant derivatives under solvent-free ultrasound irradiation, showcasing the compound's utility in green chemistry and synthesis methodologies (M. Reddy et al., 2016).

Corrosion Inhibition

Moreover, 1,3-Dihydro-4-methyl-2H-imidazol-2-one derivatives have been investigated as corrosion inhibitors, highlighting their potential in industrial applications to protect metals from corrosive environments. This aspect broadens the scope of the compound's applicability beyond biomedicine to materials science and engineering (Lei Zhang et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Repr. 1B, and Skin Corr. 1C . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSCIFLXNFLCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152337
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-4-methyl-2H-imidazol-2-one

CAS RN

1192-34-3
Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
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Record name 1,3-Dihydro-4-methyl-2H-imidazol-2-one
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